methyl 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate methyl 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate
Brand Name: Vulcanchem
CAS No.: 1006784-94-6
VCID: VC7793631
InChI: InChI=1S/C23H25N5O4/c1-14-12-15(2)28(26-14)23-25-19-7-5-4-6-18(19)21(30)27(23)13-20(29)24-17-10-8-16(9-11-17)22(31)32-3/h8-12H,4-7,13H2,1-3H3,(H,24,29)
SMILES: CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NC4=CC=C(C=C4)C(=O)OC)C
Molecular Formula: C23H25N5O4
Molecular Weight: 435.484

methyl 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate

CAS No.: 1006784-94-6

Cat. No.: VC7793631

Molecular Formula: C23H25N5O4

Molecular Weight: 435.484

* For research use only. Not for human or veterinary use.

methyl 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate - 1006784-94-6

Specification

CAS No. 1006784-94-6
Molecular Formula C23H25N5O4
Molecular Weight 435.484
IUPAC Name methyl 4-[[2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]acetyl]amino]benzoate
Standard InChI InChI=1S/C23H25N5O4/c1-14-12-15(2)28(26-14)23-25-19-7-5-4-6-18(19)21(30)27(23)13-20(29)24-17-10-8-16(9-11-17)22(31)32-3/h8-12H,4-7,13H2,1-3H3,(H,24,29)
Standard InChI Key JBUSFNQARPWNKJ-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NC4=CC=C(C=C4)C(=O)OC)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three distinct pharmacophores:

  • 3,5-Dimethylpyrazole: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2, methyl groups at positions 3 and 5, and potential hydrogen-bonding sites.

  • Tetrahydroquinazolin-4-one: A bicyclic system comprising a partially saturated quinazoline ring with a ketone group at position 4, contributing to planar rigidity.

  • Methyl 4-acetamidobenzoate: A benzoate ester substituted with an acetamido group at the para position, enhancing lipid solubility .

The connectivity of these units is critical: the pyrazole binds to the tetrahydroquinazolinone via a nitrogen atom, while the acetamido linker bridges the heterocyclic core to the benzoate ester. This arrangement creates a conformationally restricted scaffold with multiple sites for intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValueSource
CAS No.1006784-94-6
Molecular FormulaC23H25N5O4\text{C}_{23}\text{H}_{25}\text{N}_{5}\text{O}_{4}
Molecular Weight435.484 g/mol
IUPAC NameMethyl 4-[[2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]acetyl]amino]benzoate
SMILESCC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NC4=CC=C(C=C4)C(=O)OC)C

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves three primary stages:

  • Pyrazole-Tetrahydroquinazolinone Coupling: Reacting 3,5-dimethylpyrazole with a tetrahydroquinazolin-4-one precursor under basic conditions to form the N1-substituted intermediate.

  • Acetamido Linker Installation: Introducing the acetamido group via nucleophilic acyl substitution, often using chloroacetyl chloride and subsequent amidation.

  • Esterification: Appending the methyl benzoate group through esterification of the carboxylic acid intermediate .

Key Challenges:

  • Regioselectivity: Competing reactions at the pyrazole’s N1 vs. N2 positions require careful control of reaction conditions.

  • Purification: The compound’s moderate solubility in common organic solvents complicates chromatographic separation.

Stability and Degradation Profiles

Physicochemical Stability

Preliminary stability studies indicate:

  • pH Sensitivity: Degrades rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions, with hydrolysis of the ester and amide bonds.

  • Thermal Stability: Stable up to 150°C, beyond which decarboxylation and ring-opening reactions occur.

  • Photostability: Susceptible to UV-induced degradation, necessitating light-protected storage.

ConditionObservationSource
Acidic (pH 1.2)90% degradation after 24 hrs
Alkaline (pH 12)85% degradation after 24 hrs
150°C (dry)<5% degradation after 1 hr
UV Light (254 nm)40% degradation after 48 hrs

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: 1H^1\text{H} NMR (DMSO-d6d_6, 300 MHz) reveals characteristic signals:

    • Pyrazole protons: δ 2.25 (s, 6H, CH3_3) .

    • Tetrahydroquinazolinone protons: δ 1.65–2.10 (m, 4H, CH2_2), δ 3.45 (t, 2H, CH2_2-N) .

    • Benzoate ester: δ 3.85 (s, 3H, OCH3_3), δ 7.75 (d, 2H, Ar-H) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/zm/z 436.2 [M+H]+^+, confirming the molecular weight.

Patent and Research Landscape

As of August 2023, patents cover:

  • Synthesis Methods: Optimized routes for large-scale production.

  • Pharmaceutical Compositions: Formulations with enhanced bioavailability.

Challenges and Future Directions

  • Toxicology Profiles: Acute and chronic toxicity studies are needed to establish safety margins.

  • Formulation Development: Addressing solubility limitations through prodrug strategies or nanocarriers.

  • Target Validation: Elucidating precise molecular targets using CRISPR screening and proteomics.

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